![molecular formula C20H20N6O3 B2735957 N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021259-57-3](/img/structure/B2735957.png)
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Benzamide-Based Aminopyrazoles
A study describes the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives, which were tested for anti-influenza A virus activity. Among the synthesized compounds, some showed significant antiviral activities against the H5N1 strain (Hebishy et al., 2020).
Structure-Activity Relationship in Benzothiazine Derivatives
A study focused on the synthesis of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, revealing insights into the structure-activity relationship and pharmacological properties of these compounds. They demonstrated analgesic and anti-inflammatory activities (Ukrainets et al., 2019).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives was synthesized, which were screened for cytotoxicity against certain cancer cell lines and 5-lipoxygenase inhibition activities. These findings help in understanding the structure-activity relationships for this class of compounds (Rahmouni et al., 2016).
Antiulcer Agents from Imidazo[1,2-a]pyridines
Research into new imidazo[1,2-a]pyridines substituted at the 3-position aimed to develop potential antiulcer agents. Though none showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
Thienopyrimidine Derivatives with Antimicrobial Activity
The synthesis of new thienopyrimidine derivatives, including their antimicrobial evaluation, was conducted. Some of these derivatives exhibited pronounced antimicrobial activity, highlighting their potential as therapeutic agents (Bhuiyan et al., 2006).
Human Rhinovirus Inhibitors
A study developed a series of imidazo[1,2-a]pyridines as potential antirhinovirus agents. The study focused on structural modifications and the synthesis process, aiming to create potent inhibitors of the human rhinovirus (Hamdouchi et al., 1999).
Molecular Docking and Screening of Pyridine Derivatives
Innovative pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).
properties
IUPAC Name |
N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-3-2-4-18(23-13)24-19-8-7-17(25-26-19)21-9-10-22-20(27)14-5-6-15-16(11-14)29-12-28-15/h2-8,11H,9-10,12H2,1H3,(H,21,25)(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQZZUURQZAUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

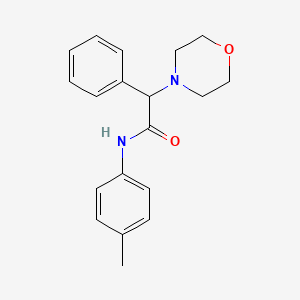
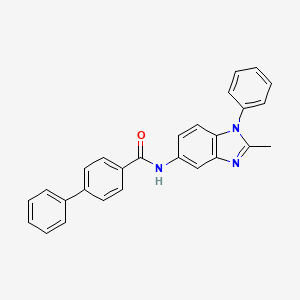
![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)
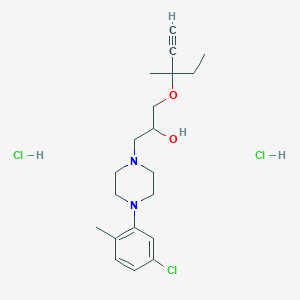
![6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735879.png)
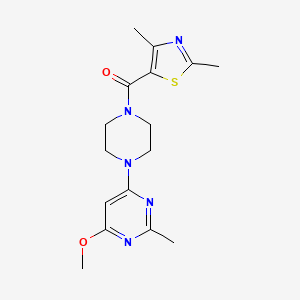
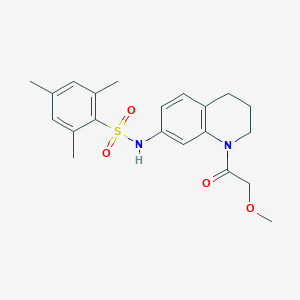
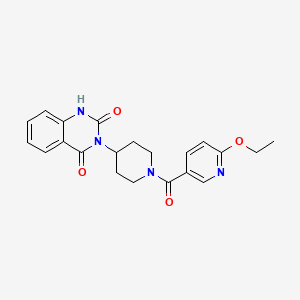
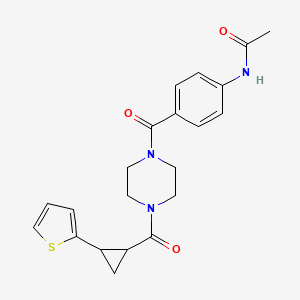
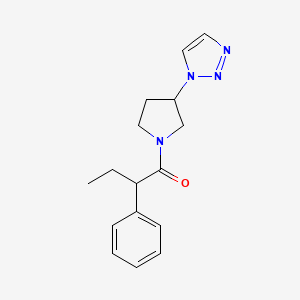
![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)

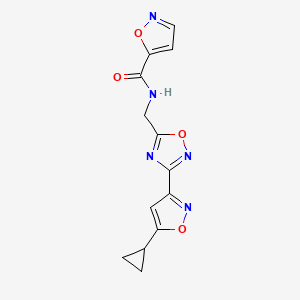
![3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide](/img/structure/B2735896.png)